1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide
Overview
Description
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide is a chemical compound with the molecular formula C10H23N2OP and a molecular weight of 218.28 g/mol . It is a white to almost white powder or crystalline solid with a melting point of 82°C . This compound is known for its stability and is used in various chemical reactions and applications.
Preparation Methods
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide can be synthesized through several synthetic routes. One common method involves the reaction of tert-butylamine with phosphorus trichloride, followed by oxidation with hydrogen peroxide . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal-catalyzed cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide involves its interaction with molecular targets such as transition metals in catalytic reactions. The compound acts as a ligand, coordinating with the metal center and facilitating the catalytic process. The specific pathways involved depend on the nature of the reaction and the metal used .
Comparison with Similar Compounds
1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide can be compared with other similar compounds, such as:
1,3-Di-tert-butylbenzene: A similar compound with tert-butyl groups but lacking the diazaphospholidine structure.
1,3-Di-tert-butylcyclohexane: Another similar compound with tert-butyl groups but a different ring structure.
The uniqueness of this compound lies in its diazaphospholidine ring and its ability to act as a ligand in catalytic reactions, which distinguishes it from other tert-butyl-substituted compounds.
Properties
IUPAC Name |
1,3-ditert-butyl-1,3,2-diazaphospholidin-2-ium 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h7-8H2,1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABEMWOZLGIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN([P+]1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473539 | |
Record name | 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854929-38-7 | |
Record name | 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di-tert-butyl-1,3,2-diazaphospholidine 2-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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